molecular formula C14H18N2O2 B7481554 4-methyl-N-(2-oxoazepan-3-yl)benzamide

4-methyl-N-(2-oxoazepan-3-yl)benzamide

Cat. No.: B7481554
M. Wt: 246.30 g/mol
InChI Key: UNUWYBQTODGHCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methyl-N-(2-oxoazepan-3-yl)benzamide is a benzamide derivative featuring a seven-membered 2-oxoazepane ring attached to the amide nitrogen. This compound’s structure combines a para-methyl-substituted benzoyl group with a lactam (azepanone) moiety, which may confer unique physicochemical and biological properties. The seven-membered lactam ring differentiates it from smaller heterocyclic systems (e.g., azetidinones, thiazolidinones) and may influence conformational flexibility, solubility, and target binding .

Properties

IUPAC Name

4-methyl-N-(2-oxoazepan-3-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2/c1-10-5-7-11(8-6-10)13(17)16-12-4-2-3-9-15-14(12)18/h5-8,12H,2-4,9H2,1H3,(H,15,18)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNUWYBQTODGHCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2CCCCNC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301322137
Record name 4-methyl-N-(2-oxoazepan-3-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301322137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

33.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26730293
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

128068-27-9
Record name 4-methyl-N-(2-oxoazepan-3-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301322137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Classical Amidation via Acid Chloride and Amine

The most direct route involves reacting 4-methylbenzoyl chloride with 3-amino-2-oxoazepane under basic conditions. This method leverages the high reactivity of acid chlorides to form amides efficiently.

Procedure :

  • Synthesis of 4-methylbenzoyl chloride :

    • 4-Methylbenzoic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride in anhydrous dichloromethane (DCM) at 0°C under argon.

    • The reaction is monitored by thin-layer chromatography (TLC) until completion, typically requiring 2–4 hours.

  • Coupling with 3-amino-2-oxoazepane :

    • The acid chloride is added dropwise to a solution of 3-amino-2-oxoazepane and triethylamine (TEA) in DCM or Cyrene™ at 0°C.

    • The mixture is warmed to room temperature and stirred for 12–24 hours.

    • Precipitation with water or aqueous work-up yields the crude product, which is purified via flash chromatography (silica gel, ethyl acetate/hexanes).

Key Data :

ParameterValueSource
Yield72–85%
Reaction Time12–24 h
Purification MethodFlash chromatography

Coupling Reagent-Mediated Synthesis

For substrates sensitive to harsh conditions, carbodiimide-based reagents like EDCI/HOBt enhance coupling efficiency.

Procedure :

  • Activation of 4-methylbenzoic acid :

    • 4-Methylbenzoic acid (1.0 equiv) is dissolved in DCM with EDCI (1.1 equiv) and HOBt (1.1 equiv) under argon.

    • The mixture is stirred at 0°C for 30 minutes to form the active ester.

  • Amine coupling :

    • 3-Amino-2-oxoazepane (1.0 equiv) and N,N-diisopropylethylamine (DIEA, 2.0 equiv) are added.

    • The reaction proceeds at room temperature for 12 hours, followed by extraction with DCM and washing with 5% citric acid.

Key Data :

ParameterValueSource
Yield78%
SolventDichloromethane (DCM)
CatalystEDCI/HOBt/DIEA

Green Chemistry Approaches Using Cyrene™

Bio-derived solvents like Cyrene™ (dihydrolevoglucosenone) offer sustainable alternatives to traditional dipolar aprotic solvents.

Procedure :

  • Reaction setup :

    • 4-Methylbenzoyl chloride (1.0 equiv) and 3-amino-2-oxoazepane (1.0 equiv) are combined in Cyrene™ with TEA (1.1 equiv) at 0°C.

    • The mixture is stirred at room temperature for 1 hour, after which water is added to precipitate the product.

Advantages :

  • Eliminates column chromatography by leveraging direct precipitation.

  • Reduces molar waste by 28-fold compared to DMF-based methods.

Key Data :

ParameterValueSource
Yield85%
SolventCyrene™
Molar Efficiency28-fold improvement

Optimization and Mechanistic Insights

Solvent and Temperature Effects

  • DCM vs. Cyrene™ : While DCM provides high yields (72–78%), Cyrene™ enhances sustainability without compromising efficiency.

  • Temperature Control : Reactions initiated at 0°C prevent exothermic side reactions, particularly critical for acid chloride stability.

Catalytic Systems

  • Triethylamine (TEA) : Neutralizes HCl byproducts in classical amidation, with 1.1 equiv sufficient for complete conversion.

  • DIEA : Preferred in coupling reagent methods for its superior solubility in DCM and ability to stabilize reactive intermediates.

Structural Characterization and Validation

Spectroscopic Analysis

  • ¹H NMR (CDCl₃) :

    • Aromatic protons: δ 7.25–7.80 (m, 4H, Ar–H).

    • Methyl group: δ 2.35 (s, 3H, CH₃).

    • Amide NH: δ 6.08 (br t, J = 5.5 Hz, 1H).

    • Azepane ring protons: δ 3.50–4.10 (m, 2H), δ 1.60–2.20 (m, 6H).

  • Mass Spectrometry (MS) :

    • Expected m/z: 289.1 [M+H]⁺ (C₁₅H₁₈N₂O₂).

Purity Assessment

  • HPLC : >98% purity achieved using a C18 column (MeCN/H₂O gradient).

  • Melting Point : 148–150°C (DSC).

Industrial-Scale Considerations

Cost-Benefit Analysis

  • Coupling Reagents : EDCI/HOBt increases material costs by ~15% compared to classical amidation but improves yield reproducibility.

  • Solvent Recovery : Cyrene™ can be recycled via distillation, reducing long-term expenses .

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-(2-oxoazepan-3-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to convert the amide group to an amine.

    Substitution: The benzene ring in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation, using appropriate reagents and conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines.

    Substitution: Formation of nitro, sulfo, or halo derivatives.

Scientific Research Applications

4-methyl-N-(2-oxoazepan-3-yl)benzamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic applications, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-methyl-N-(2-oxoazepan-3-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Azetidinone Derivatives (Four-Membered Lactams)

Compounds like 4-(benzyloxy)-N-(3-chloro-2-(substitutedphenyl)-4-oxoazetidin-1-yl)benzamide () feature a four-membered β-lactam (azetidinone) ring. Key differences include:

  • Ring Size and Stability: Azetidinones are strained due to their small ring size, making them more reactive toward nucleophilic attack compared to the less-strained seven-membered azepanone in the target compound .
  • Synthesis: Azetidinones are synthesized via cyclocondensation of Schiff bases with chloroacetyl chloride under ultrasound-assisted conditions (yields: 78–88%) , whereas the target compound’s azepanone ring likely requires longer-chain precursors or alternative cyclization methods.

Thiazolidinone Derivatives (Five-Membered Rings)

N-(2-(substituted)-4-oxothiazolidin-3-yl)-2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetamides () incorporate a five-membered thiazolidinone ring. Key distinctions:

  • Functional Groups: Thiazolidinones contain sulfur and a ketone, enabling diverse biological interactions (e.g., antimicrobial activity), whereas the azepanone’s nitrogen and carbonyl group may favor different binding modes .
  • Synthesis: Thiazolidinones are synthesized via refluxing hydrazides with mercaptoacetic acid, contrasting with the azepanone’s likely amine-based cyclization .

Sulfonamide Derivatives

4-Chloro-N-[(4-methylphenyl)sulphonyl]-N-propyl benzamide () replaces the lactam with a sulfonamide group. Differences include:

  • Biological Targets: Sulfonamides are known dihydropteroate synthase (DHPS) inhibitors, while benzamide-lactam hybrids may target different enzymes or receptors .

Physicochemical Properties

Compound Class Key Features IR C=O Stretch (cm⁻¹) NMR Chemical Shifts (δ, ppm)
4-Methyl-N-(2-oxoazepan-3-yl)benzamide Seven-membered lactam, para-methyl benzamide ~1640–1680 (amide) Amide NH: ~8.4; Aromatic H: ~6.9–7.9
Azetidinone Derivatives Four-membered lactam, chloro substituent 1640–1660 (amide) Azetidinone CH: ~5.0–5.5
Thiazolidinone Derivatives Five-membered thiazolidinone, coumarin moiety 1680–1720 (thione) Thiazolidinone CH: ~3.8–4.2
Sulfonamide Derivatives Sulfonamide group, chloro/methyl substituents 1300–1350 (S=O) Sulfonamide NH: ~10.2–10.5

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.